molecular formula C25H30N2O3 B12494613 9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B12494613
M. Wt: 406.5 g/mol
InChI Key: NRJOQVSVZQKCPU-UHFFFAOYSA-N
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Description

9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a tetrahydroacridinone core The presence of methoxy groups at the 6 and 7 positions of the acridinone ring adds to its chemical diversity

Preparation Methods

The synthesis of 9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the diethylamino phenyl intermediate: This step involves the reaction of 4-bromoaniline with diethylamine in the presence of a suitable catalyst to form 4-(diethylamino)aniline.

    Coupling with dimethoxybenzaldehyde: The intermediate is then coupled with 2,3-dimethoxybenzaldehyde under acidic conditions to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent such as sodium borohydride to form the tetrahydroacridinone core.

    Final modifications: The final product is obtained after purification and characterization using techniques such as column chromatography and NMR spectroscopy.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, altering the functional groups.

    Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, providing insights into its stability and reactivity.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted acridinone derivatives.

Scientific Research Applications

9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with specific molecular targets and pathways. The diethylamino group is known to interact with biological membranes, potentially altering their permeability and affecting cellular functions. The methoxy groups may contribute to the compound’s ability to scavenge free radicals, providing antioxidant effects. Additionally, the tetrahydroacridinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

When compared to similar compounds, 9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

    4-(diethylamino)phenyl derivatives: These compounds share the diethylamino phenyl group but differ in their core structures, leading to variations in their chemical and biological activities.

    Methoxy-substituted acridinones: These compounds have similar acridinone cores with methoxy substitutions but may lack the diethylamino group, affecting their overall properties.

    Tetrahydroacridinone derivatives: These compounds share the tetrahydroacridinone core but differ in their substituents, leading to differences in their reactivity and applications.

Overall, the unique combination of functional groups in 9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C25H30N2O3/c1-5-27(6-2)17-12-10-16(11-13-17)24-18-14-22(29-3)23(30-4)15-20(18)26-19-8-7-9-21(28)25(19)24/h10-15,24,26H,5-9H2,1-4H3

InChI Key

NRJOQVSVZQKCPU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CCC4)OC)OC

Origin of Product

United States

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